![molecular formula C15H12BrNO3S B2648514 3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone CAS No. 882749-23-7](/img/structure/B2648514.png)
3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone is an organic compound with the molecular formula C15H12BrNO3S and a molecular weight of 366.236 g/mol . This compound is characterized by the presence of a bromophenyl group, a sulfanyl linkage, and a nitrophenyl group attached to a propanone backbone. It is often used in early discovery research due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone typically involves the reaction of 4-bromothiophenol with 3-nitrobenzaldehyde in the presence of a base, followed by a condensation reaction with a suitable ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromine and nitro groups safely .
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone is used in various scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying the effects of bromophenyl and nitrophenyl groups on biological systems.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone involves its interaction with specific molecular targets. The bromophenyl and nitrophenyl groups can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(4-Chlorophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone
- 3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone
- 3-[(4-Fluorophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone
Uniqueness
3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, methyl, and fluoro analogs .
Propiedades
IUPAC Name |
3-(4-bromophenyl)sulfanyl-1-(3-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3S/c16-12-4-6-14(7-5-12)21-9-8-15(18)11-2-1-3-13(10-11)17(19)20/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZGVKYPHBKPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCSC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2648432.png)
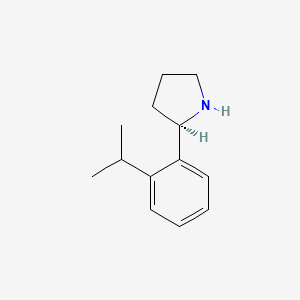
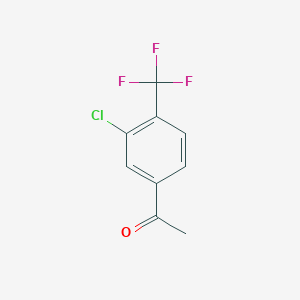
![2-(diethylamino)-3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2648439.png)
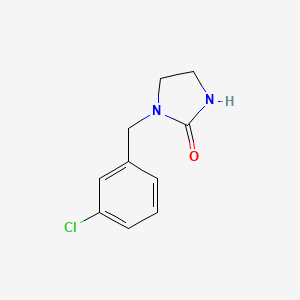
![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester](/img/structure/B2648442.png)
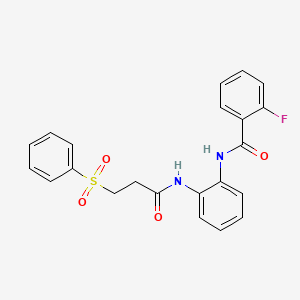

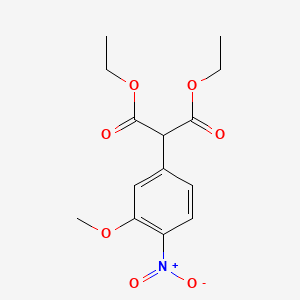
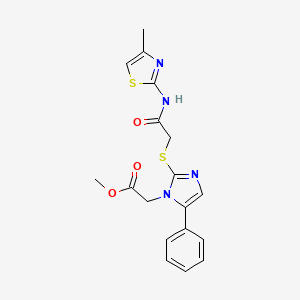
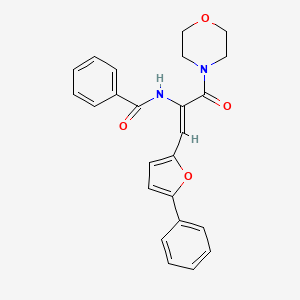
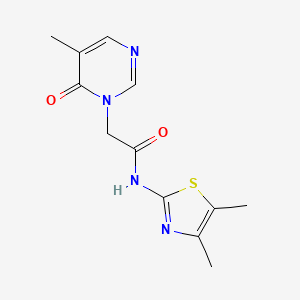
![2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide](/img/structure/B2648453.png)
![3-(4-(3,4-dichlorophenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2648454.png)
